molecular formula C6H6N2O2 B1395849 5-Methoxypyrazine-2-carbaldehyde CAS No. 32205-72-4

5-Methoxypyrazine-2-carbaldehyde

Cat. No. B1395849
CAS RN: 32205-72-4
M. Wt: 138.12 g/mol
InChI Key: KSOOMHYFEFVYRI-UHFFFAOYSA-N
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Description

5-Methoxypyrazine-2-carbaldehyde is a chemical compound with a diverse range of applications in various fields of research and industry . It is a potent flavor compound .


Molecular Structure Analysis

The molecular formula of 5-Methoxypyrazine-2-carbaldehyde is C6H6N2O2 . The InChI key is KSOOMHYFEFVYRI-UHFFFAOYSA-N .

Scientific Research Applications

Methoxypyrazines in Viticulture and Enology

Methoxypyrazines are potent volatile compounds known for imparting distinct herbaceous, green, and vegetal sensory attributes to wines, especially in certain grape varieties. Research has focused on understanding the biosynthesis, accumulation, and metabolism of these compounds in grapes, highlighting their importance in determining wine flavor profiles. High levels of methoxypyrazines in wine generally originate from the corresponding grapes, and while two biosynthesis pathways have been proposed, detailed understanding remains limited. This gap in knowledge suggests an area where further research could be beneficial, potentially extending to analogs like 5-Methoxypyrazine-2-carbaldehyde (Lei et al., 2018).

Climate Change and Methoxypyrazine Management

The impacts of climate change on viticulture include alterations in the composition of alkyl-methoxypyrazines in grapes and wines. This change necessitates adaptive management strategies in both vineyard and winery settings to maintain wine quality. As climate conditions evolve, understanding how these compounds' profiles change becomes increasingly important, offering a potential research avenue for compounds like 5-Methoxypyrazine-2-carbaldehyde and its impact on wine flavor under shifting climatic conditions (Pickering et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 5-Methylpyridine-2-carboxaldehyde, indicates that it causes serious eye damage . It’s important to handle 5-Methoxypyrazine-2-carbaldehyde with care, using appropriate personal protective equipment.

properties

IUPAC Name

5-methoxypyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOOMHYFEFVYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717061
Record name 5-Methoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrazine-2-carbaldehyde

CAS RN

32205-72-4
Record name 5-Methoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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